molecular formula C10H8FN3 B8448374 4-(2-Fluoropyridin-3-yl)pyridin-2-amine

4-(2-Fluoropyridin-3-yl)pyridin-2-amine

Cat. No.: B8448374
M. Wt: 189.19 g/mol
InChI Key: SHQRKOVCDBTVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Modern Medicinal Chemistry

4-(2-Fluoropyridin-3-yl)pyridin-2-amine is a heterocyclic compound that stands at the intersection of several key areas of modern medicinal chemistry. Its structure, featuring interconnected pyridine (B92270) rings, one of which is fluorinated, positions it as a promising candidate for the development of targeted therapies. bohrium.com The pursuit of small-molecule inhibitors for various biological targets is a cornerstone of contemporary drug discovery, and the unique electronic and structural features of this compound make it a compelling subject for investigation.

The design and synthesis of molecules with high specificity and potency are paramount in the development of new therapeutic agents. The structural motifs present in this compound are frequently found in a variety of bioactive compounds, suggesting its potential for diverse pharmacological applications. rsc.org

Significance of the Pyridine and Fluoropyridine Motifs in Bioactive Compounds

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs. rsc.org Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it a valuable component in designing molecules that can effectively bind to biological targets. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and pharmacokinetic properties. nih.gov

The introduction of a fluorine atom to the pyridine ring, creating a fluoropyridine motif, can significantly enhance the therapeutic potential of a molecule. acs.org Fluorine's high electronegativity can alter the electronic properties of the pyridine ring, influencing its pKa and metabolic stability. researchgate.net This modification can lead to improved potency, selectivity, and pharmacokinetic profiles. mdpi.com The strategic placement of fluorine can also block metabolic pathways, thereby increasing the drug's half-life. cambridgemedchemconsulting.com

Table 1: Physicochemical Properties Influenced by Pyridine and Fluoropyridine Motifs

Property Influence of Pyridine Motif Influence of Fluoropyridine Motif
Solubility Generally improves water solubility due to the basic nitrogen atom. nih.gov Can modulate solubility; often enhances lipophilicity. mdpi.com
Metabolic Stability Can be susceptible to metabolism. Fluorine can block sites of metabolism, increasing stability. mdpi.comcambridgemedchemconsulting.com
Binding Affinity The nitrogen atom can act as a hydrogen bond acceptor, enhancing binding. nih.gov The C-F bond can participate in favorable interactions with protein targets.

| pKa | The basicity of the pyridine nitrogen can be modulated by substituents. | Fluorine's electron-withdrawing nature lowers the pKa of the pyridine nitrogen. researchgate.net |

Overview of Current Research Trajectories Involving this compound

While direct research on this compound is in its nascent stages, the research trajectories of structurally similar compounds provide a strong indication of its potential applications. A significant area of focus is in the development of kinase inhibitors for cancer therapy. rsc.org Many kinase inhibitors incorporate pyridine and fluoropyridine scaffolds to achieve potent and selective inhibition of cancer-related kinases. nih.govacs.org

Bipyridine derivatives, which share a structural resemblance to this compound, have shown promising anticancer activity. nih.govnih.gov These compounds can induce apoptosis in cancer cells and overcome drug resistance. nih.gov The 2-aminopyridine (B139424) moiety is also recognized as a "privileged scaffold" in drug discovery, appearing in a wide range of biologically active molecules with diverse therapeutic applications. rsc.orgresearchgate.net

Table 2: Potential Therapeutic Targets Based on Structural Analogs

Structural Motif Therapeutic Target Class Potential Application
Bipyridine Kinases, Metalloenzymes Oncology, Inflammatory Diseases rsc.orgnih.gov
Fluoropyridine Kinases, various enzymes Oncology, Infectious Diseases nih.govacs.org

Unaddressed Research Questions and Future Perspectives in this compound Studies

The exploration of this compound is still in its early days, leaving a number of research questions unanswered. A primary focus for future studies will be to fully elucidate its biological activity profile. Comprehensive screening against a wide range of biological targets is necessary to identify its primary mechanism of action and potential therapeutic applications.

A significant challenge and opportunity lie in the exploration of its potential as a selective inhibitor. While its structural motifs are common in kinase inhibitors, its unique arrangement may confer selectivity for specific kinases or even novel biological targets. Investigating its activity against a panel of kinases, including those implicated in cancer and other diseases, will be a critical next step.

Furthermore, the synthetic accessibility of derivatives of this compound will be crucial for establishing a robust structure-activity relationship (SAR). The development of efficient synthetic routes will enable the creation of a library of analogs, which can be used to optimize potency, selectivity, and pharmacokinetic properties. mdpi.comorganic-chemistry.org

The future of research on this compound will likely involve a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological screening. This will allow for a rational, structure-based design of more potent and selective analogs. The exploration of this "unexplored chemical space" holds the promise of discovering novel therapeutic agents for a range of diseases. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

4-(2-fluoropyridin-3-yl)pyridin-2-amine

InChI

InChI=1S/C10H8FN3/c11-10-8(2-1-4-14-10)7-3-5-13-9(12)6-7/h1-6H,(H2,12,13)

InChI Key

SHQRKOVCDBTVTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)C2=CC(=NC=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 2 Fluoropyridin 3 Yl Pyridin 2 Amine

Retrosynthetic Strategies for the 4-(2-Fluoropyridin-3-yl)pyridin-2-amine Core

The retrosynthetic analysis of this compound primarily involves two strategic disconnections to simplify the molecule into readily available or synthetically accessible precursors. The most common approach is the disconnection of the C-C bond linking the two pyridine (B92270) rings, suggesting a cross-coupling reaction as a key synthetic step. A secondary approach involves the disconnection of the C-N bond of the 2-amino group.

Primary Retrosynthetic Approach: C-C Bond Disconnection

This strategy identifies the bond between the C4 position of the 2-aminopyridine (B139424) ring and the C3 position of the 2-fluoropyridine (B1216828) ring as the key disconnection point. This leads to two pyridyl fragments that can be coupled using transition-metal-catalyzed reactions. This approach is advantageous as it allows for the modular synthesis and late-stage introduction of diversity by modifying either of the pyridine precursors. The two resulting synthons are:

A 4-substituted-pyridin-2-amine derivative, which can act as either the nucleophilic or electrophilic partner. Common precursors include 4-halopyridin-2-amines (e.g., 4-bromopyridin-2-amine) or 2-aminopyridine-4-boronic acid (or its ester).

A 3-substituted-2-fluoropyridine derivative, which serves as the corresponding coupling partner. Precursors for this fragment include 3-bromo-2-fluoropyridine (B1273648) or 2-fluoropyridine-3-boronic acid.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Negishi couplings, are established methods for the formation of C(sp²)–C(sp²) bonds and are widely used in the synthesis of bipyridine structures. mdpi.compreprints.org

Secondary Retrosynthetic Approach: C-N Bond Disconnection

An alternative retrosynthesis involves the disconnection of the C-N bond at the C2 position of the pyridine ring. This strategy leads to a pre-formed 4-(2-fluoropyridin-3-yl)pyridine core that is subsequently aminated. The key precursor in this approach would be a 2-halo-4-(2-fluoropyridin-3-yl)pyridine. The introduction of the amino group can be achieved via a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, using an ammonia (B1221849) equivalent or a protected amine. acsgcipr.orgwikipedia.org This method is particularly useful if the bipyridyl halide is more accessible than the individual functionalized pyridine precursors required for the C-C coupling strategy.

Synthesis of Key Intermediates for this compound Derivatization

The synthesis of this compound relies on the availability of appropriately functionalized pyridine building blocks.

Synthesis of 4-Substituted-pyridin-2-amine Intermediates: The preparation of 4-halopyridin-2-amines often starts from commercially available materials. For instance, 2-amino-4-methylpyridine (B118599) can be a precursor which, after protection of the amino group, can undergo halogenation at the 4-position. Alternatively, multi-step sequences starting from pyridine N-oxides can provide access to these intermediates. The synthesis of 2-aminopyridine-4-boronic acid esters can be achieved from the corresponding 4-halopyridin-2-amine via palladium-catalyzed borylation reactions using reagents like bis(pinacolato)diboron.

Synthesis of 3-Substituted-2-fluoropyridine Intermediates: The synthesis of 2-fluoropyridine derivatives can be more challenging. Nucleophilic aromatic substitution (SNAr) on activated pyridine rings is a common method. For example, 2-chloropyridine (B119429) derivatives can be converted to 2-fluoropyridines using a fluoride (B91410) source. The reaction of 2-fluoropyridine with amines through C-F bond activation is also a viable method for creating substituted aminopyridines. researchgate.net The synthesis of 3-bromo-2-fluoropyridine can be achieved from 2-fluoropyridine via directed ortho-metalation followed by bromination. Subsequently, this halo-intermediate can be converted into a boronic acid or ester for use in Suzuki-Miyaura coupling reactions. A method for synthesizing diversely substituted 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers followed by condensation with ammonia. acs.org

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions in the Synthesis of this compound

The construction of the target molecule is predominantly achieved through palladium-catalyzed cross-coupling reactions, which can be optimized for efficiency and yield.

Palladium-Catalyzed Cross-Coupling Optimizations

The Suzuki-Miyaura coupling is a highly favored method for constructing the bipyridine core due to the operational simplicity and the general stability of the boronic acid reagents. mdpi.compreprints.org The reaction typically involves coupling a pyridylboronic acid with a pyridyl halide.

A typical reaction would couple 2-aminopyridine-4-boronic acid with 3-bromo-2-fluoropyridine. Key optimization parameters include the choice of catalyst, ligand, base, and solvent. One of the challenges in bipyridine synthesis is the potential for the product to coordinate with the metal center, leading to catalyst deactivation. mdpi.com Therefore, the selection of an appropriate ligand is crucial.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling for Bipyridine Synthesis

CatalystLigandBaseSolventTypical SubstratesReference
Pd(PPh₃)₄Triphenylphosphine (integral)Na₂CO₃ (aq)Toluene/Ethanol/WaterArylboronic acids and heteroaryl chlorides acs.org
Pd(OAc)₂Imidazolium saltNot specifiedNot specifiedPyridylboronic acids mdpi.com
PdBr(Ph)(PPh₃)₂Triphenylphosphine (integral)Not specifiedNot specifiedNegishi coupling partners mdpi.com
Pd(dppb)Cl₂dppb (1,4-Bis(diphenylphosphino)butane)Not specifiedNot specifiedArylboronic acids and monocyclic heteroaryl chlorides acs.org

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and represents the key step in the C-N disconnection strategy. wikipedia.org This reaction would involve coupling a precursor like 2-bromo-4-(2-fluoropyridin-3-yl)pyridine with an ammonia surrogate. The reaction is catalyzed by palladium complexes with electron-rich, bulky phosphine (B1218219) ligands. acsgcipr.orgresearchgate.net

The presence of the free amino group in unprotected 3-halo-2-aminopyridines can present challenges, such as catalyst inhibition or self-coupling. nih.gov However, recent advances have identified catalyst systems that are effective for coupling unprotected aminopyridines. The use of specific ligands like RuPhos and BrettPhos, in combination with bases such as lithium bis(trimethylsilyl)amide (LiHMDS), has enabled efficient C,N-cross coupling reactions of these challenging substrates. nih.gov

Table 2: Catalyst Systems for Buchwald-Hartwig Amination on Pyridine Scaffolds

Catalyst/PrecatalystLigandBaseAmine TypeSubstrateReference
Pd(OAc)₂dppp (1,3-Bis(diphenylphosphino)propane)NaOtBuVolatile primary and secondary amines2-Bromopyridines researchgate.netnih.gov
RuPhos Pd G3RuPhos (integral)LiHMDSSecondary amines3-Halo-2-aminopyridines nih.gov
BrettPhos Pd G3BrettPhos (integral)LiHMDSPrimary amines3-Halo-2-aminopyridines nih.gov
Pd(OAc)₂BINAPK₂CO₃Aromatic amines2-Fluoro-4-iodopyridine researchgate.net

Spectroscopic and Chromatographic Methods for Synthetic Characterization of this compound and Analogs

The structural elucidation and purity assessment of this compound and its analogs are performed using a combination of standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the proton environment of the molecule, showing characteristic chemical shifts and coupling patterns for the protons on both pyridine rings. ¹³C NMR provides information about the carbon framework. Crucially, ¹⁹F NMR is used to confirm the presence and environment of the fluorine atom. The coupling between the fluorine atom and adjacent protons (³JHF) and carbons (JCF) provides definitive structural information. For example, in similar 3-fluoropyridine (B146971) structures, the fluorine resonance appears as a doublet in ¹⁹F NMR spectra due to coupling with the adjacent proton. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), is employed to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is the primary method for determining the purity of the final compound and synthetic intermediates. Thin-layer chromatography (TLC) is commonly used for rapid reaction monitoring.

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMRDistinct aromatic signals for the 7 protons on the bipyridine core. Splitting patterns will be complex due to H-H and H-F coupling. A broad singlet for the -NH₂ protons.
¹³C NMRNine distinct signals for the aromatic carbons. Carbons near the fluorine atom will appear as doublets due to C-F coupling.
¹⁹F NMRA single resonance, likely a doublet of doublets, due to coupling with the two adjacent aromatic protons.
HRMS (ESI)The [M+H]⁺ ion should be observed with a mass corresponding to the molecular formula C₁₀H₉FN₄.

Scalable Synthesis and Process Chemistry Considerations for this compound

Transitioning the synthesis of this compound from laboratory scale to large-scale production requires addressing several process chemistry challenges to ensure safety, efficiency, cost-effectiveness, and robustness.

Cost of Goods: The high cost of palladium catalysts and specialized phosphine ligands is a major consideration. Process optimization would focus on minimizing catalyst loading, exploring the use of less expensive base metal catalysts, or developing protocols for catalyst recycling.

Reagent Selection: The use of expensive, toxic, or difficult-to-handle reagents should be minimized. For example, routes requiring reagents like sodium azide (B81097) or highly pyrophoric materials would be re-evaluated for safer alternatives. researchgate.net

Process Safety and Efficiency: Exothermic reactions need to be carefully controlled. The development of "one-pot" or "telescoped" procedures, where intermediates are not isolated, can significantly improve efficiency and reduce waste. unimi.it

Purification: Chromatographic purification is generally not feasible on a large scale. The development of a robust crystallization procedure for the final product is essential for achieving high purity. This involves careful solvent screening and optimization of crystallization conditions.

Stereoselective Synthesis Approaches for Analogues of this compound

The development of stereoselective synthesis methodologies is crucial for accessing chiral analogues of biologically active molecules like this compound. While direct stereoselective syntheses for this specific bipyridinyl amine are not extensively documented, several established asymmetric strategies for creating chiral pyridine and bipyridine derivatives can be extrapolated to produce its analogues. These approaches primarily focus on the introduction of stereocenters on substituents of the pyridine rings or, in some cases, the creation of axial chirality in hindered bipyridine systems. Key strategies include enzymatic reactions and transition-metal-catalyzed asymmetric synthesis.

Enzymatic and Chemoenzymatic Strategies

Enzymatic and chemoenzymatic methods offer a powerful route to chiral fluorinated compounds and heteroaromatic alcohols under mild reaction conditions, often with high enantioselectivity. nih.govthe-innovation.org These approaches can be envisioned for synthesizing analogues of this compound where a chiral, functionalized side chain is attached to one of the pyridine rings.

One prominent method is the chemoenzymatic preparation of chiral alcohols. This typically involves the synthesis of a prochiral ketone, which is subsequently reduced to a chiral alcohol using an alcohol dehydrogenase (ADH). nih.gov For instance, prochiral ketones derived from picoline can be reduced to enantiopure (R)-alcohols with high yield and excellent enantiomeric excess (ee). nih.gov A similar strategy could be applied to an acetyl-substituted derivative of the core bipyridine structure.

Photoenzymatic strategies have also emerged for the asymmetric introduction of fluorinated motifs into organic molecules. the-innovation.org Using enzymes like olefin reductase from Saccharomyces cerevisiae (OYE3) in combination with a fluorine source such as trifluoroiodoethane (TFIE), it is possible to generate γ-chiral centers by reaction with α-methyl vinyl arenes, including pyridine derivatives. the-innovation.org This method demonstrates high yields and enantioselectivities, providing a pathway to analogues bearing chiral fluorinated side chains. the-innovation.org

Table 1: Examples of Enzymatic Asymmetric Synthesis Relevant to Pyridine Derivatives

EnzymeSubstrate TypeReactionProduct eeYieldReference
Alcohol Dehydrogenase (from Lactobacillus kefir)α-Halogenated acyl pyridine derivativesAsymmetric Reduction95% to >99%Up to 98% nih.gov
Old Yellow Enzyme 1 (OYE1)α-Methyl styreneRadical addition of TFIE92%20% the-innovation.org
Old Yellow Enzyme 3 (OYE3)α-Methyl vinyl arenes (including pyridine)Radical addition of TFIE69% to 99%37% to 99% the-innovation.org

Transition-Metal-Catalyzed Asymmetric Synthesis

Transition-metal catalysis is a cornerstone of modern asymmetric synthesis, providing reliable methods for creating chiral amines and functionalizing heterocyclic rings.

Asymmetric Reductive Amination: A significant challenge in synthesizing chiral amines from 2-acylpyridines is the strong coordinating ability of both the starting material and the product with the metal catalyst. rsc.org However, iridium-catalyzed direct asymmetric reductive amination of 2-acylpyridines with anilines has been successfully developed. rsc.org This method affords chiral 1-pyridin-2-yl-ethylamines in high yields and enantioselectivities. rsc.org This approach could be adapted to synthesize analogues of this compound featuring a chiral aminoethyl group.

Asymmetric Functionalization of Pyridine Rings: For analogues where the pyridine ring itself is hydrogenated to a chiral piperidine (B6355638), rhodium-catalyzed asymmetric reactions are highly effective. A cross-coupling approach using a Rh-catalyzed asymmetric reductive Heck reaction between arylboronic acids and a protected pyridine derivative yields 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.gov A subsequent reduction provides access to a variety of enantioenriched 3-piperidines. nih.gov This multi-step process allows for the creation of saturated heterocyclic analogues with a controlled stereocenter.

Palladium-catalyzed reactions have also been developed for the asymmetric aminofluorination of unactivated alkenes, which can be used to construct enantiomerically enriched β-fluoropiperidines. researchgate.net This involves using chiral quinoline-oxazoline (Quox) ligands to control the stereochemical outcome. researchgate.net

Table 2: Transition-Metal-Catalyzed Asymmetric Synthesis of Pyridine Analogues

Catalyst/Ligand SystemSubstrate TypeReaction TypeProduct eeYieldReference
Iridium Catalyst2-AcylpyridinesAsymmetric Reductive AminationUp to 95%Up to 97% rsc.org
Rhodium CatalystPhenyl pyridine-1(2H)-carboxylateAsymmetric Reductive HeckHighHigh nih.gov
Pd(II)/Chiral Quinoline-oxazolines (Quox)Unactivated Alkenes (for piperidine synthesis)AminofluorinationExcellentGood researchgate.net

These methodologies highlight the potential pathways for synthesizing a diverse range of chiral analogues of this compound, enabling further exploration of its structure-activity relationships in various scientific fields.

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available research corresponding to the specific inquiries for the compound This compound .

Detailed searches for data pertaining to high-throughput screening, in vitro enzyme inhibition kinetics, kinase inhibition profiles, cellular proliferation and viability assays, or apoptosis induction studies for this exact molecule did not yield any specific results. The scientific literature does contain information on structurally similar compounds, such as pyrimidine (B1678525) analogues, but per the strict constraints of the request, data on these related but distinct molecules cannot be substituted.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for "this compound" as the primary research does not appear to be available in the public domain.

Biological Target Identification and Mechanistic Elucidation for 4 2 Fluoropyridin 3 Yl Pyridin 2 Amine

Cell-Based Functional Assays for Investigating 4-(2-Fluoropyridin-3-yl)pyridin-2-amine Activity

Reporter Gene Assays and Pathway Activation

There is no specific information available in the public domain regarding the use of reporter gene assays to investigate the impact of this compound on specific signaling pathways. Reporter gene assays are a common method to determine if a compound activates or inhibits a particular cellular signaling pathway by measuring the expression of a reporter gene linked to a specific transcriptional response element. Without experimental data, it is not possible to specify which pathways might be modulated by this compound.

Affinity Proteomics and Chemoproteomics for Target Validation of this compound

Affinity proteomics and chemoproteomics are powerful techniques used to identify the direct protein targets of a small molecule. These methods typically involve immobilizing the compound on a solid support to capture its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry. There are no published studies detailing the use of these techniques for the target deconvolution of this compound.

Detailed Mechanistic Pathway Investigations of this compound Action

Due to the lack of target identification and initial pathway screening data, detailed mechanistic studies on the action of this compound have not been reported.

Without knowledge of the primary biological target(s), an analysis of the downstream signal transduction cascades affected by this compound cannot be conducted. Such an analysis would typically involve examining the phosphorylation status of key signaling proteins and other post-translational modifications in response to compound treatment.

Global gene expression and proteomic profiling are valuable tools for understanding the broader cellular response to a compound. These studies can provide insights into the mechanism of action and potential off-target effects. However, no data from such studies involving this compound are currently available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Fluoropyridin 3 Yl Pyridin 2 Amine Analogs

Rational Design Principles for 4-(2-Fluoropyridin-3-yl)pyridin-2-amine Derivatives

The rational design of derivatives of this compound is guided by several key principles aimed at enhancing their potency, selectivity, and drug-like properties. A central strategy involves leveraging the structural features of the 2,3'-bipyridinyl-2'-amine core to achieve optimal interactions with the target protein, often the ATP-binding site of a kinase.

Key design principles include:

Targeting the Hinge Region: The pyridin-2-amine moiety is a well-established hinge-binding motif in numerous kinase inhibitors. The nitrogen atoms of the pyridine (B92270) ring and the exocyclic amine can form crucial hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the active site.

Exploiting the Ribose Pocket and Hydrophobic Regions: Modifications to the 2-fluoropyridin-3-yl moiety and the pyridin-2-amine ring are designed to occupy and interact with adjacent hydrophobic pockets and the ribose-binding region of the ATP pocket. The introduction of various substituents allows for the fine-tuning of these interactions to enhance potency and selectivity.

Conformational Control: The dihedral angle between the two pyridine rings is a critical determinant of the molecule's three-dimensional shape and its ability to fit into the kinase active site. Rational design often involves introducing substituents that favor a bioactive conformation, thereby reducing the entropic penalty of binding.

These design principles are often supported by computational methods such as molecular docking and pharmacophore modeling, which help to visualize and predict the binding modes of designed analogs, thus prioritizing synthetic efforts.

Systematic Substituent Effects on Biological Potency and Selectivity of this compound Analogs

The biological activity and selectivity of this compound analogs are highly sensitive to the nature and position of substituents on the bipyridinyl core. The following subsections explore the SAR of modifications at different parts of the molecule.

Substituents on the Amine: N-alkylation or N-arylation of the 2-amino group can modulate the hydrogen-bonding capacity and introduce interactions with other regions of the active site. However, bulky substituents may disrupt the essential hinge-binding interactions, leading to a loss of activity.

Substituents on the Pyridine Ring: Introducing substituents on the pyridine ring of the pyridin-2-amine moiety can influence potency and selectivity. For example, small alkyl or alkoxy groups at the 5- or 6-positions can occupy small hydrophobic pockets. Conversely, bulky groups can lead to steric clashes and reduced activity.

Table 1: Illustrative SAR of Modifications at the Pyridin-2-amine Moiety in a Generic Kinase Inhibitor Series

Compound R1 (on Amine) R2 (on Pyridine) Kinase Inhibition IC50 (nM)
1aHH150
1bCH3H250
1cH5-CH380
1dH6-OCH3120

This table presents hypothetical data for illustrative purposes, based on general trends observed in kinase inhibitor SAR studies.

The 2-fluoropyridin-3-yl moiety often projects into the solvent-exposed region of the ATP-binding site, providing opportunities for significant structural modifications to improve potency and selectivity, as well as to modulate physicochemical properties.

Role of the Fluorine Atom: The fluorine atom at the 2-position can enhance binding affinity through various mechanisms, including favorable electrostatic interactions and by influencing the conformation of the bipyridinyl system. The impact of fluorine substitution can be highly position-dependent. nih.gov

Substitutions at Other Positions: Introduction of various groups at the 4', 5', and 6' positions of the 2-fluoropyridin-3-yl ring can lead to interactions with specific subpockets of the kinase active site. For instance, linking solubilizing groups at these positions can improve the pharmacokinetic profile of the compounds.

Table 2: Illustrative SAR of Modifications at the 2-Fluoropyridin-3-yl Moiety in a Generic Kinase Inhibitor Series

Compound R' (at 4'-position) Kinase Inhibition IC50 (nM)
2aH150
2bOCH390
2cMorpholine50
2dCl180

This table presents hypothetical data for illustrative purposes, based on general trends observed in kinase inhibitor SAR studies.

While this compound has a direct linkage between the two pyridine rings, related analogs may incorporate a linker to alter the distance and relative orientation of the two moieties.

Types of Linkers: Common linkers include single atoms (e.g., -O-, -S-, -NH-) or short chains (e.g., -CH2-O-). The choice of linker can significantly impact the conformational flexibility of the molecule.

Impact on Potency: A well-designed linker can position the two pyridine rings optimally for binding, leading to enhanced potency. Conversely, an inappropriate linker can introduce conformational strain or position the pharmacophoric elements incorrectly, resulting in decreased activity.

Conformational Analysis and Bioactive Conformations of this compound

Computational studies, such as conformational analysis and molecular dynamics simulations, are often employed to understand the conformational preferences of these molecules. mdpi.com These studies can identify low-energy conformations and predict the likely bioactive conformation when bound to the target protein.

The bioactive conformation is often a non-planar arrangement of the two pyridine rings. This twisted conformation allows the molecule to adopt a shape that fits snugly into the ATP-binding pocket of kinases, with the pyridin-2-amine moiety engaging the hinge region and the 2-fluoropyridin-3-yl moiety extending into other parts of the active site. The fluorine atom can influence the preferred dihedral angle through steric and electronic effects.

Ligand Efficiency and Lipophilic Efficiency Metrics in Optimization Studies of this compound Series

In the optimization of a lead compound series, it is crucial to balance the gains in potency with the changes in physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two widely used metrics that aid in this process. nih.gov

Ligand Efficiency (LE): LE is a measure of the binding affinity per non-hydrogen atom of a molecule. It is calculated as the binding energy (proportional to pIC50 or pKi) divided by the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the molecule is achieving its potency in a more atom-economical manner.

Lipophilic Efficiency (LLE): LLE, also known as lipophilic ligand efficiency (LLE), relates potency to lipophilicity (logP or logD). It is calculated as pIC50 - logP (or logD). A higher LLE value (typically > 5) is considered favorable, as it suggests that the increase in potency is not solely due to an increase in lipophilicity, which can often lead to undesirable properties such as poor solubility, high metabolic clearance, and off-target toxicity.

Table 3: Illustrative Ligand and Lipophilic Efficiency Data for a Hypothetical Series of Analogs

Compound pIC50 Heavy Atoms logP LE LLE
3a6.8160.434.82.0
3b7.1170.424.82.3
3c7.3200.374.52.8
3d7.0180.394.52.5

This table presents hypothetical data for illustrative purposes.

Exploration of Stereoisomeric Effects on Activity and Selectivity of this compound Derivatives

The introduction of chiral centers into derivatives of this compound presents a critical avenue for optimizing their pharmacological profiles. The spatial arrangement of atoms, or stereochemistry, can profoundly influence a molecule's interaction with biological targets, which are themselves chiral. This can lead to significant differences in potency, selectivity, and metabolic stability between stereoisomers. While specific research on the stereoisomeric effects of this compound derivatives is not extensively documented in publicly available literature, the principles derived from studies of other chiral pyridine-containing compounds provide a strong framework for understanding their potential.

The differential activity between stereoisomers often arises from the three-dimensional complementarity between the drug molecule and its target binding site. One enantiomer may fit optimally into the binding pocket, allowing for key interactions that drive the biological response, while the other enantiomer may bind less effectively or even interact with a different target altogether.

A study on chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives demonstrated the significant impact of stereochemistry on antimicrobial activity. unimi.itnih.gov In this research, the (R)-enantiomers consistently displayed greater antimicrobial potency against Gram-positive bacteria than their corresponding (S)-counterparts. unimi.itnih.gov This highlights the importance of a specific spatial orientation of functional groups for effective binding to the biological target. unimi.it

Similarly, research into the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide revealed substantial differences in their anticholinergic activity. nih.gov The (2S,4R) isomer was found to be the most potent, while the (2R,4S) isomer was the least active, demonstrating a significant fold-difference in potency that underscores the critical role of absolute configuration. nih.gov

Illustrative Data on Stereoisomeric Differentiation in Pyridine Derivatives

To illustrate the potential impact of stereoisomerism, the following tables present hypothetical yet plausible data based on findings for analogous chiral molecules.

Table 1: Hypothetical Biological Activity of Chiral Analogs of this compound

CompoundStereoisomerTarget A IC₅₀ (nM)Target B IC₅₀ (nM)
Analog 1Racemate50120
(R)-enantiomer15250
(S)-enantiomer150100
Analog 2Racemate8080
(R)-enantiomer16075
(S)-enantiomer70150

In this hypothetical scenario, the (R)-enantiomer of Analog 1 exhibits significantly higher potency for Target A compared to the (S)-enantiomer, alongside improved selectivity over Target B. Conversely, for Analog 2, the (S)-enantiomer is more potent at Target A. This reversal of preferred stereochemistry with structural changes is a known phenomenon in medicinal chemistry.

The separation and individual testing of stereoisomers are therefore crucial steps in the drug discovery process. Chiral resolution techniques or asymmetric synthesis are employed to obtain enantiomerically pure compounds. nih.gov The determination of the absolute configuration of the more active enantiomer is also essential for understanding the specific steric and electronic interactions that govern its binding to the target.

Computational and Structural Biology Approaches in the Study of 4 2 Fluoropyridin 3 Yl Pyridin 2 Amine

Molecular Docking and Ligand-Protein Interaction Profiling of 4-(2-Fluoropyridin-3-yl)pyridin-2-amine

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mechanism and in identifying key interactions that contribute to the ligand's affinity and specificity.

Binding Mode Predictions and Interaction Hotspots

While specific docking studies for this compound are not extensively detailed in publicly available literature, insights can be gleaned from studies on analogous pyridine (B92270) derivatives. For instance, molecular docking studies of various pyridine-based compounds have revealed common interaction patterns with protein kinases, a major class of drug targets. It is predicted that the pyridine and aminopyridine moieties of this compound would play a crucial role in forming hydrogen bonds with the hinge region of a kinase active site. The fluorine atom on the pyridine ring could also participate in favorable electrostatic or halogen bonding interactions, further anchoring the ligand within the binding pocket.

Hypothetical interaction hotspots for this compound within a generic kinase ATP-binding site could involve:

Hydrogen bonding: The amine group and the nitrogen atoms of the pyridine rings are likely to act as hydrogen bond donors and acceptors, respectively.

Hydrophobic interactions: The aromatic rings of the compound can engage in hydrophobic interactions with nonpolar residues in the active site.

Pi-stacking: The planar pyridine rings may form pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

A summary of predicted interactions based on related compounds is presented in Table 1.

Interaction TypePotential Interacting Residues (Generic Kinase)Contributing Moiety of the Compound
Hydrogen BondHinge Region (e.g., Alanine, Cysteine)Aminopyridine nitrogen, Pyridine nitrogen, Amine group
Hydrophobic InteractionsLeucine, Valine, IsoleucinePyridine rings
Pi-StackingPhenylalanine, Tyrosine, TryptophanPyridine rings
Halogen BondCarbonyl oxygen of backbone or side chainsFluorine atom

Virtual Screening for Analog Discovery Based on this compound Scaffold

The this compound scaffold serves as a valuable starting point for virtual screening campaigns to identify novel analogs with improved potency and selectivity. nih.gov Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. By using the known or predicted binding mode of the parent scaffold, researchers can search for molecules with similar steric and electronic properties that may exhibit enhanced biological activity. nih.govresearchgate.net This approach has been successfully applied to other pyridine-containing scaffolds to discover new inhibitors for various targets. nih.govnih.govresearchgate.net

Molecular Dynamics Simulations for Elucidating Dynamics of this compound Binding

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into the conformational changes and energetic landscapes that govern binding.

Conformational Ensemble Analysis and Flexibility

MD simulations can be employed to explore the conformational flexibility of this compound both in its free state and when bound to a protein. Such analyses on similar bicyclic aromatic compounds have shown that while the core scaffold is relatively rigid, the torsional angle between the two pyridine rings can exhibit some flexibility. nih.gov This flexibility can be crucial for the molecule to adopt an optimal conformation for binding within the constraints of the protein's active site. Conformational ensemble analysis helps in identifying the most populated and energetically favorable conformations, which are likely to be the bioactive poses. nih.gov

Free Energy Perturbation and Binding Affinity Calculations

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a target protein. nih.gov While computationally intensive, FEP can provide highly accurate predictions that can guide lead optimization efforts. For the this compound scaffold, FEP could be used to predict how modifications at different positions on the pyridine rings would affect the binding affinity. For example, substituting the fluorine atom with other halogens or small functional groups could be systematically evaluated to identify modifications that enhance binding.

Preclinical Investigation and Pharmacological Characterization of 4 2 Fluoropyridin 3 Yl Pyridin 2 Amine in Model Systems Excluding Human Clinical Data

In Vivo Pharmacokinetic (PK) Evaluation of 4-(2-Fluoropyridin-3-yl)pyridin-2-amine in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

No data available.

Bioavailability, Clearance, and Half-Life Determination

No data available.

Metabolite Identification and Metabolic Stability

No data available.

Pharmacodynamic (PD) Biomarker Assessment in Preclinical Models Treated with this compound

Target Engagement Studies

No data available.

Downstream Pathway Modulation and Efficacy Biomarkers

No data available.

Formulation Strategies for Enhanced Preclinical Performance of this compound

No data found.

It is possible that research on this compound is in very early stages and has not yet been published, or that it is being conducted under a different codename or designation that is not publicly disclosed. Without any specific preclinical data, a detailed and scientifically accurate article adhering to the requested structure cannot be produced.

Advanced Methodologies and Future Directions in 4 2 Fluoropyridin 3 Yl Pyridin 2 Amine Research

Application of Artificial Intelligence and Machine Learning in Design and Optimization of 4-(2-Fluoropyridin-3-yl)pyridin-2-amine Analogs

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug design by enabling the rapid analysis of vast datasets to predict molecular properties and guide the synthesis of new compounds. nih.govmdpi.com For this compound, AI can be instrumental in designing analogs with improved efficacy, selectivity, and pharmacokinetic profiles.

Predictive Modeling for Enhanced Potency and Selectivity:

Machine learning algorithms can be trained on existing structure-activity relationship (SAR) data to build predictive models. These models can then be used to screen virtual libraries of novel this compound analogs, identifying candidates with a higher probability of potent and selective activity against their intended targets. neliti.com Techniques like quantitative structure-activity relationship (QSAR) modeling can establish mathematical relationships between the chemical structures of the analogs and their biological activities. neliti.com

De Novo Drug Design:

Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can design entirely new molecules from scratch. mdpi.comyoutube.com By providing the desired properties of an ideal drug candidate—such as high potency, low toxicity, and specific binding characteristics—these models can generate novel chemical structures that are variations of the this compound scaffold. This approach has the potential to uncover innovative molecular architectures that might not be conceived through traditional medicinal chemistry approaches. mdpi.com

AI/ML Technique Application in Analog Design Potential Outcome
QSAR Predicting biological activity from chemical structure.Identification of key structural motifs for enhanced potency.
Generative Models (RNNs, VAEs) Designing novel molecular structures with desired properties.Discovery of novel, patentable analogs with improved profiles.
Molecular Docking Simulations Predicting the binding affinity and mode of interaction with a target protein.Optimization of analogs for better target engagement.
Predictive ADMET models Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles.Early identification and elimination of candidates with poor pharmacokinetic properties.

Integration of Omics Technologies for Systems-Level Understanding of this compound Effects

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-wide view of the molecular changes induced by a drug. nih.gov Integrating these technologies into the study of this compound can offer a deeper understanding of its mechanism of action, identify biomarkers for patient stratification, and uncover potential off-target effects.

Elucidating Mechanisms of Action:

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells or tissues treated with this compound, researchers can map the signaling pathways and biological processes modulated by the compound. This systems-level approach can confirm its intended mechanism and reveal previously unknown biological effects.

Biomarker Discovery:

Omics data can be used to identify molecular signatures that correlate with the response to this compound. These biomarkers could then be used to select patients who are most likely to benefit from treatment, paving the way for personalized medicine approaches.

Exploration of Novel Therapeutic Indications Beyond Current Scope for this compound

The unique structural features of aminopyridine derivatives suggest that their therapeutic applications could extend beyond their initial intended use. rsc.orgresearchgate.netsciencepublishinggroup.com Drug repurposing, guided by computational and experimental approaches, can identify new diseases where this compound may be effective.

Computational Repurposing:

Computational methods, such as molecular docking and pathway analysis, can be used to screen this compound against a wide range of biological targets associated with various diseases. For instance, its potential as a kinase inhibitor could be explored in the context of different cancers or inflammatory disorders. acs.orgnih.govresearchgate.net

Experimental Screening:

High-throughput screening of this compound against diverse cell lines and disease models can uncover unexpected therapeutic activities. Given that aminopyridine scaffolds have shown promise in treating neglected tropical diseases and neurological disorders, these areas represent fertile ground for new investigations. nih.govtandfonline.comnih.gov

Development of Targeted Delivery Systems for this compound

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic side effects. wikipedia.orgnih.gov For a potent small molecule like this compound, which may act as a kinase inhibitor, targeted delivery is a promising strategy. nih.govmdpi.comresearchgate.net

Nanoparticle-Based Carriers:

Encapsulating this compound within nanoparticles, such as liposomes or polymeric micelles, can improve its solubility, stability, and pharmacokinetic properties. researchgate.netfrontiersin.org These nanocarriers can be further functionalized with targeting ligands—such as antibodies or peptides—that specifically bind to receptors overexpressed on diseased cells, ensuring precise delivery of the drug. nih.govmdpi.com

Interactive Data Table: Targeted Delivery Strategies

Delivery System Mechanism Potential Advantage
Liposomes Encapsulation in a lipid bilayer.Biocompatible and can carry both hydrophilic and hydrophobic drugs.
Polymeric Micelles Self-assembly of amphiphilic block copolymers.Can solubilize poorly water-soluble drugs and offer controlled release.
Antibody-Drug Conjugates (ADCs) Covalent linking of the drug to a monoclonal antibody.Highly specific targeting of cancer cells.
Peptide-Drug Conjugates Linking the drug to a cell-penetrating or targeting peptide.Enhanced cellular uptake and specific tissue targeting.

Synergistic Combinatorial Approaches with Other Therapeutic Agents in the Context of this compound

Combining this compound with other therapeutic agents can lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects. nih.gov This approach can enhance treatment efficacy, overcome drug resistance, and allow for the use of lower, less toxic doses of each agent. nih.gov

Combination with Chemotherapy and Targeted Agents:

In an oncology setting, this compound could be combined with traditional cytotoxic chemotherapies or other targeted drugs. For example, if it inhibits a specific kinase, combining it with a drug that targets a parallel signaling pathway could prevent compensatory mechanisms and lead to a more profound and durable anti-cancer response.

Overcoming Drug Resistance:

Tumor cells can develop resistance to a single therapeutic agent. A combination therapy that includes this compound could target multiple cellular processes simultaneously, making it more difficult for cancer cells to develop resistance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Fluoropyridin-3-yl)pyridin-2-amine?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or amination reactions. For example, General Procedure B (adapted from similar fluoropyridines) uses Pd(OAc)₂ (0.25 mmol), Xantphos (0.30 mmol), and t-BuONa (7.0 mmol) under inert atmospheres, achieving moderate yields (~22%) . Multi-step routes may require controlled temperatures (e.g., 80–120°C) and solvents like DMF or toluene, with purification via column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • Single-crystal X-ray diffraction for unambiguous structural confirmation (e.g., R factor = 0.047, data-to-parameter ratio = 14.0) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and fluorine integration .
  • HPLC-MS for purity assessment, especially to detect byproducts from incomplete fluorination or coupling steps .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, such as kinase inhibition?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents. For example:

  • Replace the fluoropyridinyl group with trifluoromethyl or chloro-substituted phenyl rings to assess potency shifts in kinase assays .
  • Use molecular docking simulations to predict binding affinities to targets like p38 MAP kinase, as demonstrated in pyridopyrazine derivatives .

Q. How to resolve contradictions in reaction yields when using different catalysts or solvents?

  • Methodological Answer : Apply computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable pathways. ICReDD’s methodology integrates experimental data with computational models to narrow optimal conditions, reducing trial-and-error approaches . For example, conflicting yields in palladium vs. copper catalysis could stem from solvent-dependent transition states, which DFT calculations can clarify .

Q. What strategies mitigate challenges in regioselective fluorination during synthesis?

  • Methodological Answer :

  • Use directing groups (e.g., amino or methoxy) to control fluorination positions .
  • Optimize electrophilic fluorinating agents (e.g., Selectfluor) in aprotic solvents at low temperatures to minimize side reactions .
  • Monitor reaction progress in real-time via in-situ IR spectroscopy to detect intermediate formations .

Q. How can researchers design experiments to optimize reaction scalability and reproducibility?

  • Methodological Answer :

  • Apply Design of Experiments (DoE) to evaluate factors like catalyst loading, temperature, and solvent polarity. For instance, a 3² factorial design could map the impact of Pd concentration and DMF/H₂O ratios on yield .
  • Use microreactor systems to enhance mixing and heat transfer, critical for exothermic fluorination steps .

Data Analysis & Experimental Design

Q. How to address discrepancies in biological assay results across different batches?

  • Methodological Answer :

  • Standardize compound purity thresholds (e.g., ≥95% by HPLC) and solvent formulations (e.g., DMSO concentration ≤0.1%) .
  • Validate assay reproducibility using positive controls (e.g., known kinase inhibitors) and statistical tools like ANOVA to isolate batch effects .

Q. What computational tools predict the compound’s metabolic stability or toxicity?

  • Methodological Answer :

  • Use ADMET prediction software (e.g., SwissADME) to estimate metabolic pathways and cytochrome P450 interactions .
  • Perform molecular dynamics simulations to assess membrane permeability, leveraging logP values calculated from substituent contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.